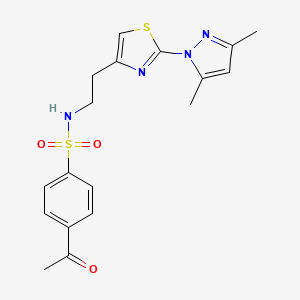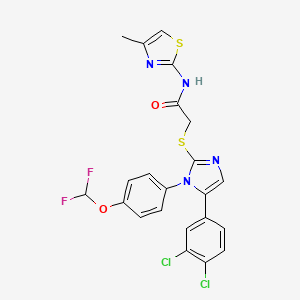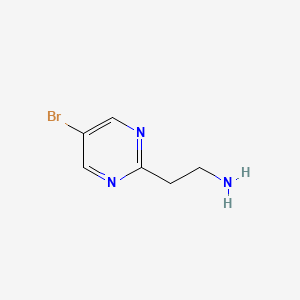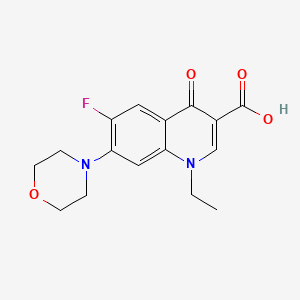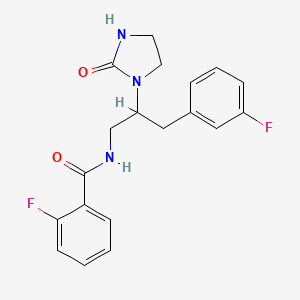![molecular formula C25H26N4O2 B2826440 2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900290-12-2](/img/structure/B2826440.png)
2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule that contains several heterocyclic rings including pyrido, pyrrolo, and pyrimidin rings. These types of compounds are often found in pharmaceuticals and could have various biological activities .
科学的研究の応用
Chemical Reactions and Synthesis
2-(Azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one and related compounds are primarily involved in various chemical reactions and synthesis processes. For instance, in the study of the thermal reaction of similar compounds, it was found that they can yield products like azepine, ene products, and pyran derivatives through competitive thermal ene reaction and Diels–Alder reactions (Noguchi et al., 2007). These types of reactions are crucial in the formation of complex organic structures.
Structural Analysis
Structural analysis and crystallography of compounds containing azepane and related structures have been conducted to understand their chemical properties better. In one study, the crystal structure of a compound closely related to our compound of interest was analyzed, revealing a fused tetracyclic system (Toze et al., 2015). This type of research is instrumental in the field of medicinal chemistry for designing new drugs.
Fluorescent Properties
Compounds similar to this compound have been explored for their fluorescent properties. A study demonstrated that pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, which are structurally related, show high fluorescence and partial pH sensitivity (Schramm et al., 2006). Such properties are valuable in the development of optical materials and sensors.
Catalysis in Organic Synthesis
In organic synthesis, azepane-containing compounds have been used as catalysts or intermediates. For example, a study involving enantioselective α-functionalization via palladium-catalyzed C–H arylation of thioamides mentioned the use of azepanes as important building blocks (Jain et al., 2016). This kind of research contributes significantly to the field of asymmetric synthesis, a critical area in pharmaceuticals.
Heterocyclic Chemistry
The compound and its analogs play a significant role in the study of heterocyclic chemistry, particularly in the synthesis of complex organic molecules. Studies have shown various methodologies for synthesizing azepine derivatives, which are core structures in many bioactive compounds (Nayak et al., 2017). Understanding these processes is vital for developing new drugs and materials.
作用機序
将来の方向性
特性
IUPAC Name |
5-(azepane-1-carbonyl)-6-benzyl-12-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18-11-12-22-26-23-20(24(30)29(22)16-18)15-21(25(31)27-13-7-2-3-8-14-27)28(23)17-19-9-5-4-6-10-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHACHXGCUTWLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

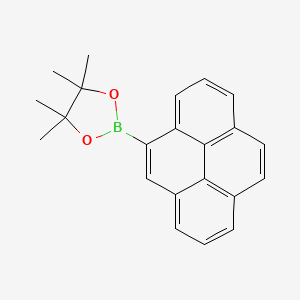
![4-[[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2826358.png)

![N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2826362.png)
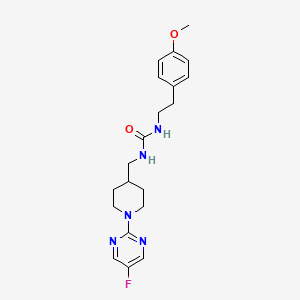
![2-[2-(Benzotriazol-1-yl)propan-2-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B2826365.png)
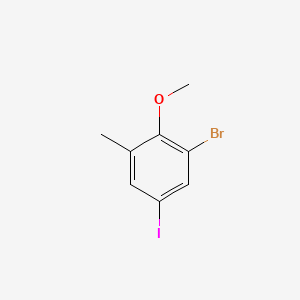
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2826368.png)
